Cas no 100634-16-0 (abierixin)

abierixin structure
Nome del prodotto:abierixin
abierixin Proprietà chimiche e fisiche
Nomi e identificatori
-
- Nigericin,3,7-deepoxy-2,3-didehydro-7-hydroxy- (9CI)
- abierixin
- (2E)-7-hydroxy-8-(2-{5'-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyltetrahydro-2H-pyran-2-yl]-2,3'-dimethyloctahydro-2,2'-bifuran-5-yl}-9-methoxy-2,4,10-trimethyl-1,6-dioxaspiro[4.5]dec-7-yl)-2,4-dimethyloct-2-enoic acid
- Nigericin, 3,7-deepoxy-2,3-didehydro-7-hydroxy-
- 3-O,7-Seco-3-deoxy-2,3-didehydro-7-hydroxynigericin
- CID 101981704
- Nigericin, 3,7-deepoxy-2,3-didehydro-7-hydroxy- (9CI)
- 100634-16-0
- (E)-7-hydroxy-8-[2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4-dimethyloct-2-enoic acid
-
- Inchi: 1S/C40H68O11/c1-22(15-25(4)36(43)44)11-12-29(42)18-30-19-31(46-10)28(7)40(48-30)27(6)20-38(9,51-40)33-13-14-37(8,49-33)35-24(3)17-32(47-35)34-23(2)16-26(5)39(45,21-41)50-34/h15,22-24,26-35,41-42,45H,11-14,16-21H2,1-10H3,(H,43,44)/b25-15+/t22-,23-,24-,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+/m0/s1
- Chiave InChI: JQESXHYTUWEFCM-IIGMHIQOSA-N
- Sorrisi: O1[C@@]2([C@H](C)[C@@H](C[C@@H](C[C@@H](CC[C@@H](/C=C(/C(=O)O)\C)C)O)O2)OC)[C@H](C)C[C@@]1(C)[C@H]1CC[C@@](C)([C@H]2[C@@H](C)C[C@H]([C@@H]3[C@@H](C)C[C@@H](C)[C@@](CO)(O)O3)O2)O1
Proprietà calcolate
- Massa esatta: 724.476
- Massa monoisotopica: 724.476
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 51
- Conta legami ruotabili: 12
- Complessità: 1240
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 17
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.3
- Superficie polare topologica: 153
Proprietà sperimentali
- Densità: 1.18
- Punto di ebollizione: 801.3°Cat760mmHg
- Punto di infiammabilità: 233.6°C
- Indice di rifrazione: 1.546
- pka: 4.92±0.19(Predicted)
abierixin Letteratura correlata
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
100634-16-0 (abierixin) Prodotti correlati
- 2359402-54-1([1-Fluoro-3-(4-methylphenyl)propan-2-yl](methyl)amine)
- 2137566-67-5(Methyl 3,5,12-trioxatricyclo[7.3.0.0,2,6]dodeca-1,6,8,10-tetraene-11-carboxylate)
- 842977-05-3(2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide)
- 1805242-83-4(6-Bromo-4-(chloromethyl)-2-(difluoromethyl)-3-methoxypyridine)
- 506-03-6(1-O-Hexadecyl-sn-glycerol)
- 1952261-87-8(3-[(3R)-3-Methyl-2-oxo-3-piperidinyl]-6-(5-methyl-3-quinolinyl)-2(1H)-pyridinone)
- 103-29-7((2-phenylethyl)benzene)
- 1352494-79-1(3-(1-Butyl-pyrrolidin-2-yl)-2-tert-butylsulfanyl-pyridine)
- 1189508-30-2(8-(3-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)
- 1504422-93-8(3-(3-bromopropyl)-4-methylpyridine)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
